Fused aryl carbocycle derivative 9
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Overview
Description
Fused aryl carbocycle derivative 9 is a compound characterized by a nine-membered carbocyclic core structure. This compound is notable for its complex structure and potential biological activities. The synthesis of such nine-membered carbocycles is challenging due to the high ring strain associated with their formation .
Preparation Methods
Chemical Reactions Analysis
Fused aryl carbocycle derivative 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Fragmentation Reactions: These reactions involve the breaking of the carbocyclic ring to form smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Fused aryl carbocycle derivative 9 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it may be used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of fused aryl carbocycle derivative 9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Fused aryl carbocycle derivative 9 can be compared with other similar compounds, such as:
Cyclopropanes: These compounds have a three-membered ring and exhibit high ring strain similar to nine-membered carbocycles.
Cyclobutanes: These compounds have a four-membered ring and also exhibit significant ring strain.
Cyclopentanes: These compounds have a five-membered ring and are less strained compared to cyclopropanes and cyclobutanes.
The uniqueness of this compound lies in its nine-membered ring structure, which is less common and more challenging to synthesize compared to smaller carbocycles .
Properties
Molecular Formula |
C26H35N3O2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
benzyl N-methyl-N-[5-(4-propylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C26H35N3O2/c1-3-15-28-16-18-29(19-17-28)25-14-8-11-22-23(25)12-7-13-24(22)27(2)26(30)31-20-21-9-5-4-6-10-21/h4-6,8-11,14,24H,3,7,12-13,15-20H2,1-2H3 |
InChI Key |
YZQOEMNLUIMOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC3=C2CCCC3N(C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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